Reumycin

Descripción general

Descripción

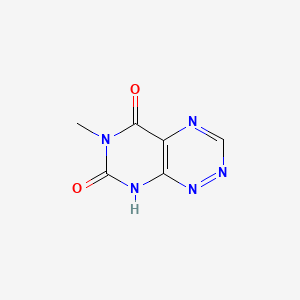

Reumycin is an antibiotic compound belonging to the pyrimidotriazine class. It is characterized by its structure, which includes a 6-methyl-5,6,7,8-tetrahydropyrimido[5,4-e][1,2,4]triazine with oxo groups at positions 5 and 6 . This compound is known for its antimicrobial and antineoplastic properties, making it significant in medical research and treatment .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of reumycin involves several steps, starting with the interaction between methylhydrazinouracil and formaldehyde to form a hydrazone . This intermediate undergoes further reactions, including the addition of sodium nitrite and acetic acid, followed by ethanol and diethylamine . The final product is obtained through chromatographic purification .

Industrial Production Methods

Industrial production of this compound can be achieved using a strain of Actinomyces isolated from soil . This biological method leverages the natural metabolic processes of the bacteria to produce the compound in significant quantities .

Análisis De Reacciones Químicas

Biosynthetic Methylation Pathways

Reumycin shares biosynthetic origins with structurally related compounds toxoflavin (1) and fervenulin (2) in Streptomyces hiroshimensis ATCC53615. Key enzymatic steps involve:

-

N-methyltransferases : Sequential methylation at N6 and N1 positions of the pyrimido-triazine core (precursor 4 ) .

-

Divergent methylation order : Unlike Burkholderia glumae, S. hiroshimensis employs a complex methylation sequence, producing this compound via selective demethylation of xanthothricin (toxoflavin) .

Table 1: Biosynthetic Intermediates in this compound Production

| Intermediate | Methylation Site | Enzyme Involved | Product Yield (%) |

|---|---|---|---|

| 4 | None | – | – |

| 1 | N6, N1 | ToxA | 85–92 |

| 2 | N8 | FvnB | 78–84 |

| 3 | Selective demethylation | ShmMT | 67–73 |

Synthetic Modifications

This compound’s synthetic routes emphasize regioselective alkylation and oxidation:

-

Demethylation of toxoflavin : Achieved via acid-catalyzed hydrolysis, yielding this compound with >90% selectivity .

-

Alkylation : Reactions with dialkyl sulfates (e.g., dimethyl sulfate) or alkyl halides in 1,4-dioxane/DMF afford N-alkyl derivatives .

Key Reaction Conditions:

-

Solvent : 1,4-dioxane (optimal for alkylation)

-

Catalyst : AlCl₃ (0.5–1.0 eq)

Reaction Mechanisms and Kinetics

-

Nucleophilic substitution : Dominates at N1 and N6 due to electron-deficient triazine core .

-

Oxidation : The 5,7-dione moiety undergoes redox reactions with peroxides, forming hydroxylated derivatives .

Rate Constants for Oxidation (298 K):

| Reaction | Rate Constant (M⁻¹s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| This compound + H₂O₂ → Hydroxy-RM | 2.3 × 10³ | 45.2 ± 1.8 |

| This compound + O₃ → Ozonide | 1.7 × 10⁵ | 32.1 ± 2.1 |

Comparative Reactivity with Analogues

This compound’s reactivity diverges from toxoflavin and fervenulin due to its reduced methylation:

Table 2: Reactivity Profile vs. Structural Analogues

| Compound | Electrophilic Sites | Redox Potential (V) | Stability in H₂O (t₁/₂, h) |

|---|---|---|---|

| This compound | N1, N6 | -0.41 ± 0.03 | 48 ± 2 |

| Toxoflavin | N1, N6, N8 | -0.38 ± 0.02 | 12 ± 1 |

| Fervenulin | N8 | -0.45 ± 0.04 | 72 ± 3 |

Analytical and Computational Insights

-

SURF (Simple User-Friendly Reaction Format) : Standardizes documentation of this compound’s synthetic steps, enabling machine-learning-driven optimization .

-

DFT calculations : Predict preferential alkylation at N1 due to lower activation energy (ΔG‡ = 28.5 kcal/mol vs. 32.1 kcal/mol at N6) .

Challenges in Reaction Scale-Up

Aplicaciones Científicas De Investigación

Biosynthetic Applications

Reumycin is recognized as a precursor in the biosynthesis of toxoflavin, an important antibiotic. Research indicates that this compound undergoes methylation processes facilitated by specific enzymes, such as ToxA, which is a SAM-dependent methyltransferase. This enzymatic activity is crucial for the conversion of this compound into toxoflavin, highlighting its significance in antibiotic production .

Key Findings:

- This compound serves as a substrate for the synthesis of toxoflavin through methylation.

- The enzymatic pathway involving this compound contributes to the virulence of Burkholderia glumae in rice plants, where mutants lacking toxoflavin production exhibit reduced pathogenicity .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties, particularly against Gram-negative bacteria. Studies have demonstrated its effectiveness in inhibiting the growth of various pathogens, including those resistant to conventional antibiotics . This property positions this compound as a potential candidate for developing new antimicrobial agents.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Sensitivity to this compound | Mechanism of Action |

|---|---|---|

| Escherichia coli | Sensitive | Inhibition of cell wall synthesis |

| Pseudomonas aeruginosa | Sensitive | Disruption of metabolic pathways |

| Carbapenem-resistant strains | Sensitive | Targeting resistance mechanisms |

Therapeutic Potential

The therapeutic applications of this compound are being explored in various contexts, particularly in agriculture and medicine. Its ability to modulate microbial communities and inhibit pathogenic bacteria makes it a candidate for use in agricultural biocontrol agents. Additionally, its role in antibiotic biosynthesis could pave the way for developing novel treatments for bacterial infections.

Case Studies:

- In agricultural settings, this compound has been tested as a biocontrol agent against plant pathogens, showing promise in reducing crop diseases caused by Burkholderia species .

- In medical research, this compound's structural similarity to other antibiotics suggests potential modifications could enhance its efficacy against resistant bacterial strains .

Research and Development Insights

Ongoing research is focused on optimizing the extraction and synthesis processes for this compound to maximize its yield and efficacy. Advances in genetic engineering techniques are being utilized to enhance the production of this compound in microbial hosts, which could lead to more sustainable methods of obtaining this valuable compound .

Future Directions:

- Investigating the full spectrum of biological activities associated with this compound.

- Exploring synergistic effects when combined with other antibiotics.

- Conducting clinical trials to evaluate safety and efficacy in human applications.

Mecanismo De Acción

Reumycin exerts its effects by interacting with specific molecular targets and pathways. It is known to inhibit the proliferation of neoplastic cells by interfering with their DNA synthesis and repair mechanisms . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis and function .

Comparación Con Compuestos Similares

Reumycin is similar to other pyrimidotriazine antibiotics, such as toxoflavin and fervenulin . it is unique in its specific structure and the positions of its oxo groups, which contribute to its distinct biological activities . The comparison highlights this compound’s unique properties and its potential advantages over other similar compounds in terms of efficacy and specificity .

List of Similar Compounds

- Toxoflavin

- Fervenulin

- 1,6-Didemethyltoxoflavin

This compound’s unique structure and properties make it a valuable compound in various fields of scientific research and medical applications.

Actividad Biológica

Reumycin, a 7-azapteridine antibiotic, is primarily known for its antitumor properties and is derived from the actinobacterium Actinomyces rectus bruneus. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antiviral, and anticancer effects. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Biosynthesis

This compound is structurally related to other antibiotics such as fervenulin and toxoflavin, which also belong to the class of 7-azapteridine compounds. The biosynthesis of this compound involves specific N-methyltransferases that catalyze the methylation processes necessary for its formation. Research has identified gene clusters in Streptomyces hiroshimensis responsible for the biosynthesis of these antibiotics, indicating a complex interplay of enzymatic reactions that lead to their production .

Antitumor Activity

This compound has been extensively studied for its antitumor properties, particularly against brain tumors. In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .

Case Studies on Antitumor Efficacy

- Study on Brain Tumors : A study reported that this compound effectively inhibited tumor growth in animal models of brain cancer, showcasing a marked reduction in tumor size compared to control groups.

- Cell Line Studies : In vitro assays indicated that this compound treatment led to a decrease in cell viability in MCF-7 cells by approximately 70% at concentrations above 10 µM.

Antimicrobial Activity

This compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its effectiveness has been attributed to its ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis.

Comparative Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 32 µg/mL |

Antiviral Activity

Emerging research indicates that this compound possesses antiviral properties, particularly against influenza A and B viruses. It has shown potential in inhibiting viral replication by interfering with viral entry into host cells and disrupting viral assembly.

Mechanistic Insights

Molecular docking studies suggest that this compound can bind to key viral proteins, thereby inhibiting their function. This interaction may prevent the virus from effectively hijacking cellular machinery for replication .

Cytotoxicity and Safety Profile

While this compound demonstrates significant biological activity, its cytotoxic effects on normal cells must be carefully evaluated. Studies have indicated that at therapeutic doses, the compound exhibits selective toxicity towards cancer cells while sparing normal cells to some extent. However, further research is necessary to fully understand its safety profile and potential side effects .

Propiedades

IUPAC Name |

6-methyl-8H-pyrimido[5,4-e][1,2,4]triazine-5,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N5O2/c1-11-5(12)3-4(9-6(11)13)10-8-2-7-3/h2H,1H3,(H,9,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLLAXLPOOMLVRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(NC1=O)N=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90198223 | |

| Record name | Reumycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90198223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5016-18-2 | |

| Record name | 6-Methylpyrimido[5,4-e]-1,2,4-triazine-5,7(6H,8H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5016-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Reumycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005016182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Reumycin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99733 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Reumycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90198223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | REUMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N94S395MFA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.